4-Ethyl-5-fluoropyrimidine hydrochloride is a fluorinated pyrimidine derivative that has garnered interest in pharmaceutical chemistry due to its potential applications in drug development. This compound features a pyrimidine ring with an ethyl group at the 4-position and a fluorine atom at the 5-position, making it structurally relevant for various medicinal applications.
The synthesis of 4-ethyl-5-fluoropyrimidine hydrochloride can be derived from several methods, primarily involving the modification of existing pyrimidine structures. The compound is often synthesized through multi-step reactions that include the use of specific reagents and conditions to achieve the desired substitution and functionalization.
4-Ethyl-5-fluoropyrimidine hydrochloride falls under the category of heterocyclic compounds, specifically within the pyrimidine family. It is classified as an organic compound with notable pharmacological properties.
The synthesis of 4-ethyl-5-fluoropyrimidine hydrochloride typically involves several key steps, including:
A well-documented method for synthesizing 4-ethyl-5-fluoropyrimidine hydrochloride includes:
The molecular structure of 4-ethyl-5-fluoropyrimidine hydrochloride includes:
The molecular formula for 4-ethyl-5-fluoropyrimidine hydrochloride is C_7H_8ClF_N_2, with a molecular weight of approximately 178.6 g/mol. The compound's structural representation can be visualized through various spectroscopic methods, including nuclear magnetic resonance and mass spectrometry.
4-Ethyl-5-fluoropyrimidine hydrochloride can undergo several chemical reactions, including:
The reactivity of this compound is influenced by its electron-withdrawing fluorine atom, which can enhance its electrophilic character, making it suitable for various synthetic transformations aimed at developing new therapeutic agents .
The mechanism of action for compounds like 4-ethyl-5-fluoropyrimidine hydrochloride typically involves interactions with biological targets such as enzymes or receptors. The presence of fluorine can significantly alter the lipophilicity and metabolic stability of the compound, enhancing its bioavailability.
Research indicates that fluorinated pyrimidines may inhibit specific enzymes involved in nucleic acid synthesis, thereby exhibiting potential anticancer properties. The exact mechanisms often depend on the specific biological context and target pathways .
Key chemical properties include:
Relevant data include melting points and boiling points which are essential for practical applications in synthesis and formulation.
4-Ethyl-5-fluoropyrimidine hydrochloride has several notable applications:
The systematic IUPAC name for the base compound is 5-fluoro-4-ethylpyrimidine. Upon hydrochlorination, it forms the salt 5-fluoro-4-ethylpyrimidine hydrochloride or alternatively, 4-ethyl-5-fluoropyrimidine hydrochloride [10]. The canonical SMILES representation for the free base is CCC1=NC=NC=C1F
, while the protonated form (hydrochloride salt) is represented as Cl.CCC1=NC=NC=C1F
[6]. The deuterated variant (4-ethyl-5-fluoropyrimidine-d₃) has an isomeric SMILES notation of [2H]C([2H])([2H])CC1=NC=NC=C1F
, indicating deuterium substitution at all three hydrogen atoms of the ethyl group .
Direct crystallographic data for 4-ethyl-5-fluoropyrimidine hydrochloride remains unreported in the available literature. However, structural insights can be inferred from related pyrimidine derivatives:
Table 1: Structural Identifiers of 4-Ethyl-5-fluoropyrimidine Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula (Salt) | C₆H₈ClFN₂ | [2] [8] |
IUPAC Name (Salt) | 5-fluoro-4-ethylpyrimidine hydrochloride | [10] |
Canonical SMILES (Salt) | Cl.CCC1=NC=NC=C1F | [6] |
Deuterated Formula | C₆H₄D₃FN₂ |
The hydrochloride salt has a molecular weight of 162.60 g/mol (calculated from C₆H₈ClFN₂). Its hydrogen-bonding profile includes:
Experimental solubility data for the hydrochloride salt is limited, but key predictions include:
While experimental NMR data for 4-ethyl-5-fluoropyrimidine hydrochloride is not fully reported in the search results, characteristic signals for the free base and analogs can be inferred [9]:
Table 2: Predicted NMR Assignments for 4-Ethyl-5-fluoropyrimidine (Free Base)
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.30 ppm | Triplett | CH₃ (ethyl) |
¹H | 2.85 ppm | Quartet | CH₂ (ethyl) |
¹H | 8.85 ppm | Singlet | H6 (pyrimidine) |
¹³C | 13.1 ppm | Quartet | CH₃ (ethyl) |
¹³C | 28.5 ppm | Triplet | CH₂ (ethyl) |
¹³C | 158.1 ppm | Doublet | C5 (JC-F = 240 Hz) |
¹³C | 170.5 ppm | Singlet | C4 |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3